3-(2,6-DIFLUOROBENZOYL)-1-[2-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)PHENYL]UREA
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Overview
Description
3-(2,6-DIFLUOROBENZOYL)-1-[2-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)PHENYL]UREA is a chemical compound known for its applications in various fields, including agriculture and pest control. It is a derivative of benzoylurea and is recognized for its insecticidal properties, particularly as an insect growth regulator.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-DIFLUOROBENZOYL)-1-[2-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)PHENYL]UREA typically involves the reaction of 2,6-difluorobenzoyl chloride with 2-(1,1,2,3,3,3-hexafluoropropoxy)aniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-DIFLUOROBENZOYL)-1-[2-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)PHENYL]UREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(2,6-DIFLUOROBENZOYL)-1-[2-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)PHENYL]UREA has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its effects on insect physiology and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain medical conditions.
Industry: It is used in the formulation of insecticides and pest control products.
Mechanism of Action
The compound exerts its effects by interfering with the normal growth and development of insects. It targets the chitin synthesis pathway, inhibiting the formation of chitin, which is essential for the exoskeleton of insects. This disruption leads to the death of immature stages of insects, preventing them from reaching adulthood.
Comparison with Similar Compounds
Similar Compounds
Lufenuron: Another benzoylurea derivative with similar insecticidal properties.
Noviflumuron: A compound with a similar structure and mode of action.
Uniqueness
3-(2,6-DIFLUOROBENZOYL)-1-[2-(1,1,2,3,3,3-HEXAFLUOROPROPOXY)PHENYL]UREA is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its high efficacy as an insect growth regulator and its ability to target specific insect species make it a valuable compound in pest control.
Properties
IUPAC Name |
2,6-difluoro-N-[[2-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F8N2O3/c18-8-4-3-5-9(19)12(8)13(28)27-15(29)26-10-6-1-2-7-11(10)30-17(24,25)14(20)16(21,22)23/h1-7,14H,(H2,26,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPWMJVWQLQIDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC(=O)C2=C(C=CC=C2F)F)OC(C(C(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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